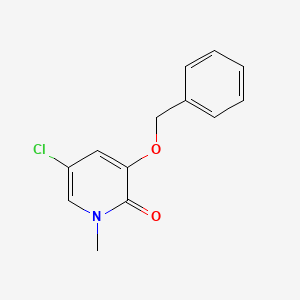

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC 757749 and is a member of the pyridone family of compounds. Its unique chemical structure has made it a subject of interest for researchers who seek to explore its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

- Background : Fluorinated heterocycles play a crucial role in drug development, with approximately 20% of anticancer and antibiotic drugs containing fluorine atoms .

- Research Findings : 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has been investigated for its in vivo and in vitro anticancer activity. Some studies suggest that it could serve as a lead structure for drug design, potentially rivaling or surpassing reference drugs. Importantly, it exhibits reduced cytotoxicity in non-cancerous cell lines, indicating a promising safety profile .

- Research Insights : 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has demonstrated antimicrobial activity against various pathogens. Researchers have explored its potential as an antimicrobial lead compound .

- Studies : This compound has been investigated for its inhibitory effects on DNA polymerase activity. Understanding its interactions with these enzymes can inform drug design strategies .

- Application : 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has been employed as a boron reagent in Suzuki–Miyaura coupling reactions. These reactions allow the synthesis of complex organic molecules .

- Structure–Activity Relationship (SAR) : Substituents on the heterocyclic ring significantly impact its anticancer and antimicrobial activities. Electron-donating or electron-withdrawing groups play a crucial role .

- Klenow Fragment : Although not directly related to its scientific applications, it’s interesting to note that Klenow fragment (a DNA polymerase I derivative) was historically produced through proteolytic cleavage, but now it is recombinantly produced in E. coli strains carrying the gene for the large fragment of DNA polymerase I .

Anticancer Activity

Antimicrobial Properties

DNA Polymerase Inhibition

Suzuki–Miyaura Coupling

Drug Design and Optimization

Historical Significance

Eigenschaften

IUPAC Name |

5-chloro-1-methyl-3-phenylmethoxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFBXCBGBUROGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)

![(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride](/img/structure/B2680908.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)

![N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2680910.png)